

A Comparative Analysis of USP30 Inhibitors: USP30-I-1 and ST-539

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Compound of Interest		
Compound Name:	USP30-I-1	
Cat. No.:	B15583890	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent small-molecule inhibitors of Ubiquitin Specific Protease 30 (USP30), **USP30-I-1** and ST-539. USP30 is a deubiquitinase localized to the outer mitochondrial membrane that acts as a negative regulator of mitophagy, the selective autophagic clearance of damaged mitochondria. Inhibition of USP30 is a promising therapeutic strategy for diseases associated with mitochondrial dysfunction, such as Parkinson's disease and other neurodegenerative disorders. This document summarizes the available quantitative data, details key experimental methodologies, and visualizes the relevant biological pathways and workflows to aid researchers in selecting the appropriate tool compound for their studies.

Executive Summary

Both **USP30-I-1** and ST-539 are potent inhibitors of USP30 that promote mitophagy. **USP30-I-1** is a covalent inhibitor with a reported in vitro IC50 in the low nanomolar range, demonstrating high selectivity for USP30. ST-539 is a non-covalent inhibitor with a reported IC50 in the submicromolar range. While both compounds effectively induce mitophagy, their distinct mechanisms of action and reported potencies, derived from different studies, necessitate careful consideration for experimental design. This guide presents a side-by-side comparison to highlight their known biochemical and cellular properties.

Data Presentation



The following tables summarize the quantitative data available for **USP30-I-1** and ST-539. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: In Vitro Biochemical Potency and Selectivity

Parameter	USP30-I-1	ST-539
Target	Ubiquitin Specific Protease 30 (USP30)	Ubiquitin Specific Protease 30 (USP30)
Mechanism of Action	Covalent	Not specified, likely reversible
Reported IC50	~4 nM - 94 nM[1]	0.37 μM (370 nM)[2][3]
Selectivity	Highly selective for USP30 at ≤1 μM; ~50% inhibition of USP10 at 10 μM[4].	Does not inhibit USP1, 8, and 9 at 10 μM[5]. A broader selectivity profile is not publicly available.

Table 2: Cellular Activity

Parameter	USP30-I-1	ST-539
Cellular Effect	Induces mitophagy[6].	Induces mitophagy[2][3][7].
Dependency	Not explicitly stated, but acts on the PINK1/Parkin pathway.	PINK1 and Parkin are required for ST-539-induced ubiquitination[8].
Reported Cellular Potency	Increases ubiquitination of TOM20 with an EC50 of 2.45 µM (for a related compound) [9].	Induces TOM20 ubiquitination in a dose-dependent manner[8].

Signaling Pathway and Experimental Workflows

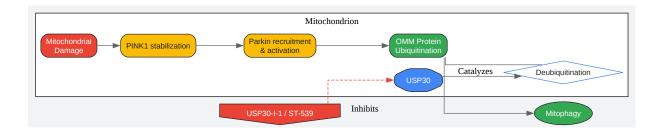
To visually represent the context of USP30 inhibition and the methods used to assess it, the following diagrams have been generated using the DOT language.



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USP30 in the PINK1/Parkin Pathway of Mitophagy

USP30 acts as a negative regulator of mitophagy by removing ubiquitin chains from mitochondrial outer membrane proteins, thereby counteracting the activity of the E3 ligase Parkin. Inhibition of USP30 promotes the accumulation of ubiquitin on damaged mitochondria, leading to their clearance by autophagy.



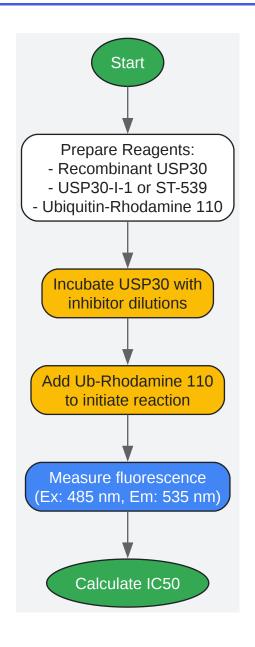
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Caption: The role of USP30 in the PINK1/Parkin pathway of mitophagy and its inhibition.

Experimental Workflow: In Vitro USP30 Inhibition Assay

The biochemical potency of USP30 inhibitors is commonly determined using a fluorescence-based assay with a ubiquitin-rhodamine 110 substrate.





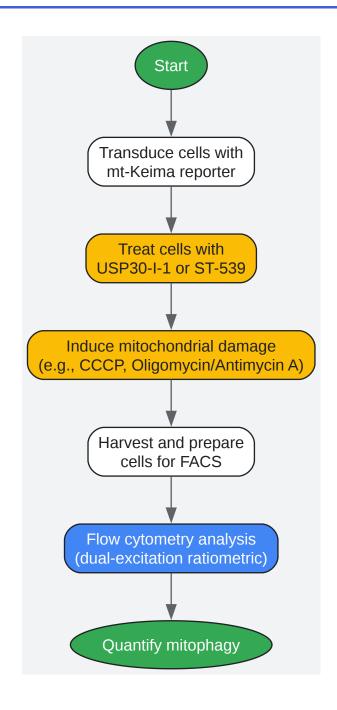
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Caption: Workflow for determining the IC50 of USP30 inhibitors.

Experimental Workflow: Cellular Mitophagy Assay (mt-Keima)

The mt-Keima reporter system is a powerful tool to quantify mitophagy in living cells using flow cytometry.





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Caption: Workflow for quantifying mitophagy using the mt-Keima reporter.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.



In Vitro Deubiquitinase (DUB) Inhibition Assay (Ubiquitin-Rhodamine 110)

This assay measures the enzymatic activity of USP30 through the cleavage of a fluorogenic substrate.

Materials:

- Recombinant human USP30 enzyme
- USP30-I-1 or ST-539
- Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA
- 384-well black, clear-bottom plates
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of USP30-I-1 or ST-539 in DMSO and dispense into the 384-well plate.
- Prepare a 2x concentrated solution of recombinant human USP30 in assay buffer.
- Add the USP30 solution to each well containing the inhibitor or DMSO (vehicle control) and incubate for 30 minutes at room temperature.
- Prepare a 2x concentrated solution of Ub-Rho110 in assay buffer.
- Initiate the enzymatic reaction by adding the Ub-Rho110 solution to each well.
- Immediately begin kinetic measurement of fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) every 1-2 minutes for 30-60 minutes at 37°C.
- Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curves.



 Plot the reaction rates against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Mitophagy Analysis using mt-Keima and Flow Cytometry

This method quantifies the delivery of mitochondria to lysosomes (mitolysosomes) in living cells.

Materials:

- Cells of interest (e.g., HeLa or SH-SY5Y) stably expressing mt-Keima
- USP30-I-1 or ST-539
- Mitochondrial damaging agents (e.g., CCCP or a combination of Oligomycin and Antimycin
 A)
- · Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- FACS buffer (PBS with 1-2% FBS)
- Flow cytometer with 405 nm and 561 nm lasers

Procedure:

- Plate the mt-Keima expressing cells and allow them to adhere overnight.
- Treat the cells with the desired concentrations of USP30-I-1 or ST-539 for a predetermined time.
- Induce mitophagy by treating the cells with a mitochondrial damaging agent for the desired duration (e.g., 4-24 hours). Include appropriate vehicle controls.



- Harvest the cells by washing with PBS, detaching with Trypsin-EDTA, and neutralizing with complete medium.
- Pellet the cells by centrifugation, wash with PBS, and resuspend in cold FACS buffer.
- Analyze the cells on a flow cytometer. Excite the mt-Keima at both 405 nm (neutral pH) and 561 nm (acidic pH) and collect the emission at ~620 nm.
- Gate on the live, single-cell population. Mitophagy is quantified by the ratio of the signal from the acidic-pH excitation (561 nm) to the neutral-pH excitation (405 nm). An increase in this ratio indicates an increase in mitophagy.

Western Blot Analysis of TOM20 Ubiquitination

This assay assesses the ubiquitination status of the outer mitochondrial membrane protein TOM20, a known substrate of USP30.

Materials:

- Cell lysates from cells treated with inhibitors and/or mitochondrial damaging agents
- Lysis buffer containing protease and deubiquitinase inhibitors (e.g., NEM, PR-619)
- · BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane and transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- · Primary antibodies: anti-TOM20, anti-Ubiquitin
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system



Procedure:

- Lyse cells in a buffer containing DUB inhibitors to preserve the ubiquitination status of proteins.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against TOM20 overnight at 4°C.
- Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply the chemiluminescent substrate.
- Image the blot using a suitable imaging system. Ubiquitinated TOM20 will appear as higher
 molecular weight bands or a smear above the unmodified TOM20 band. The intensity of
 these higher molecular weight species can be quantified relative to the total TOM20 signal.

Conclusion

Both **USP30-I-1** and ST-539 are valuable chemical tools for studying the role of USP30 in mitophagy and related cellular processes. **USP30-I-1** offers high potency and a covalent mechanism of action, which can be advantageous for certain applications, while its selectivity should be carefully considered at higher concentrations. ST-539 is a well-characterized inducer of PINK1/Parkin-dependent mitophagy. The choice between these inhibitors will depend on the specific requirements of the experiment, including the desired potency, mechanism of action, and the cellular context being investigated. The experimental protocols provided herein offer a starting point for the characterization and comparison of these and other USP30 inhibitors.



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